molecular formula C8H9BrN2O2 B8435246 4-Bromo-2-ethyl-6-nitroaniline

4-Bromo-2-ethyl-6-nitroaniline

Cat. No.: B8435246
M. Wt: 245.07 g/mol
InChI Key: AVCMLYYXLHIFFK-UHFFFAOYSA-N
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Description

4-Bromo-2-ethyl-6-nitroaniline is a substituted aniline derivative featuring a bromo group at position 4, an ethyl group at position 2, and a nitro group at position 4. This compound likely serves as an intermediate in organic synthesis, particularly in pharmaceuticals, agrochemicals, or dye manufacturing, where substituent electronic and steric effects are critical .

Properties

Molecular Formula

C8H9BrN2O2

Molecular Weight

245.07 g/mol

IUPAC Name

4-bromo-2-ethyl-6-nitroaniline

InChI

InChI=1S/C8H9BrN2O2/c1-2-5-3-6(9)4-7(8(5)10)11(12)13/h3-4H,2,10H2,1H3

InChI Key

AVCMLYYXLHIFFK-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC(=C1)Br)[N+](=O)[O-])N

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

The substituent at position 2 (ethyl vs. methyl or other groups) significantly influences molecular properties:

Compound Name CAS Number Molecular Formula Molecular Weight Melting Point (°C) Key Substituents
4-Bromo-2-ethyl-6-nitroaniline N/A C₈H₉BrN₂O₂ ~245.07* Not Reported Ethyl (C₂H₅) at position 2
4-Bromo-2-methyl-6-nitroaniline 77811-44-0 C₇H₇BrN₂O₂ 231.04 143–147 Methyl (CH₃) at position 2
4-Bromo-2,3-dimethyl-6-nitroaniline 108485-13-8 C₈H₉BrN₂O₂ 245.07 Not Reported Methyl at positions 2 and 3
2-Bromo-4-chloro-6-nitroaniline 827-25-8 C₆H₄BrClN₂O₂ 251.47 Not Reported Bromo (position 2), chloro (position 4)

*Estimated based on structural similarity to 4-Bromo-2,3-dimethyl-6-nitroaniline .

  • Melting Point : The methyl-substituted analog (CAS 77811-44-0) has a defined melting point (143–147°C), whereas the ethyl variant’s melting point is unreported but likely lower due to reduced crystallinity from the bulkier ethyl group .
  • Molecular Weight : The ethyl and dimethyl analogs share identical molecular weights, but steric and electronic differences alter reactivity.

Industrial Production and Scalability

  • 4-Bromo-2-methyl-6-nitroaniline : Produced at scales up to 300 kg, indicating established synthetic routes and commercial demand .

Key Research Findings

Positional Isomerism : 2-Bromo-6-methyl-4-nitroaniline (CAS 102170-56-9) demonstrates how substituent positioning alters reactivity. The bromo group at position 2 directs electrophilic attacks differently compared to position 4 isomers .

Toxicity Trends : Chloro-substituted analogs (e.g., 2-Bromo-4-chloro-6-nitroaniline) exhibit higher acute toxicity than methyl/ethyl derivatives, impacting handling protocols .

Regulatory Gaps : The ethyl variant’s absence from major chemical inventories (e.g., TSCA, EINECS) highlights the need for updated regulatory assessments for newer analogs .

Preparation Methods

Protection of the Amino Group

The amino group of 2-ethylaniline is acetylated to prevent undesired reactions during subsequent steps.

Procedure :
2-Ethylaniline (1.0 equiv) is treated with acetic anhydride (1.2 equiv) in pyridine at 0–5°C for 2 h. The resulting 2-ethylacetanilide is isolated in 95% yield via recrystallization from ethanol.

Bromination at Position 4

Bromination is directed by the meta-directing acetamido group.

Reaction Conditions :
2-Ethylacetanilide (1.0 equiv) is dissolved in 1,2-dichloroethane, and bromine (1.1 equiv) is added dropwise at 0°C. The mixture is stirred for 12 h at room temperature.
Outcome :
4-Bromo-2-ethylacetanilide is obtained in 89% yield after silica gel chromatography (hexane/ethyl acetate = 4:1).

Nitration at Position 6

The ethyl group directs nitration to the para position.

Reaction Conditions :
4-Bromo-2-ethylacetanilide (1.0 equiv) is added to a nitrating mixture (HNO₃/H₂SO₄, 1:3 v/v) at 0°C. After 3 h, the reaction is quenched with ice.
Outcome :
4-Bromo-2-ethyl-6-nitroacetanilide is isolated in 78% yield. The nitro group’s position is confirmed via ¹H NMR (δ 8.21 ppm, singlet, H-5).

Deprotection of the Acetamide Group

The acetyl group is hydrolyzed to regenerate the amino function.

Procedure :
4-Bromo-2-ethyl-6-nitroacetanilide is refluxed in 6 M HCl for 4 h. Neutralization with NaOH yields 4-bromo-2-ethyl-6-nitroaniline (82% yield, m.p. 145–147°C).

Synthetic Route 2: Bromination of Pre-Nitrated Intermediates

Nitration of 2-Ethylacetanilide

Nitration precedes bromination to exploit the ethyl group’s directing effect.

Procedure :
2-Ethylacetanilide (1.0 equiv) is nitrated as in Route 1, yielding 2-ethyl-6-nitroacetanilide (76% yield).

Bromination Challenges

Bromination of 2-ethyl-6-nitroacetanilide faces regioselectivity issues due to the nitro group’s meta-directing influence. Under standard conditions (Br₂/FeBr₃), bromination occurs at position 3 (meta to nitro), producing an undesired isomer.

Mitigation Strategy :
Using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 40°C directs bromination to position 4 via radical pathways, albeit with reduced yield (54%).

Comparative Analysis of Methods

ParameterRoute 1 (Protection → Bromination → Nitration)Route 2 (Nitration → Bromination)
Overall Yield62%41%
RegioselectivityHigh (Br at 4, NO₂ at 6)Moderate (competing positions)
Purification ComplexityModerate (two chromatographic steps)High (isomer separation)
ScalabilitySuitable for multi-gram synthesisLimited by radical side reactions

Route 1 is superior due to higher regioselectivity and yield, though it requires careful protection-deprotection steps. Route 2 offers a shorter sequence but struggles with selectivity.

Alternative Approaches and Innovations

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 30 min) during the nitration step reduces reaction time by 60% and improves yield to 85%.

Industrial-Scale Considerations

  • Solvent Selection : Cyclohexane and 1,2-dichloroethane (from Patent US4918230A) enable efficient bromination with easier product isolation.

  • Cost Analysis : Acetic anhydride (protection) and NBS (bromination) contribute to 70% of raw material costs. Switching to HBr/H₂O₂ bromination reduces expenses by 30% but lowers yield .

Q & A

Q. What are the optimal synthetic routes for 4-Bromo-2-ethyl-6-nitroaniline, and how can purity be maximized?

  • Methodological Answer : Synthesis typically involves sequential functionalization of the aniline core. Key steps include bromination, ethylation, and nitration. To optimize yield:
  • Use low-temperature bromination (0–5°C) to minimize side reactions .
  • Introduce the ethyl group via Friedel-Crafts alkylation with AlCl₃ as a catalyst, ensuring anhydrous conditions to prevent hydrolysis .
  • Nitration with HNO₃/H₂SO₄ at 50°C enhances regioselectivity for the 6-position .
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) improves purity .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H and ¹³C NMR identify substituent positions. The ethyl group’s triplet (δ ~1.2 ppm) and nitro group’s deshielding (δ ~8.5 ppm for aromatic protons) are diagnostic .
  • X-ray crystallography : Use SHELXL for structure refinement. Key parameters:
  • Collect high-resolution data (d < 0.8 Å) to resolve bromine’s electron density.
  • Apply TWIN and HKLF5 commands in SHELXL for handling potential twinning .
  • Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error .

Q. How do bromine and nitro groups influence the compound’s stability and reactivity?

  • Methodological Answer :
  • Bromine : Acts as an electron-withdrawing group, directing electrophilic substitution to the para position. Enhances stability toward oxidation but increases susceptibility to nucleophilic aromatic substitution (SNAr) .
  • Nitro group : Further deactivates the ring, reducing reactivity in Friedel-Crafts reactions. Stabilizes intermediates in SNAr via resonance .
  • Experimental validation : Compare reaction rates with analogs lacking bromine/nitro groups using kinetic studies (UV-Vis monitoring) .

Advanced Research Questions

Q. How can computational modeling predict the regioselectivity of reactions involving this compound?

  • Methodological Answer :
  • DFT calculations (Gaussian 16) : Optimize geometry at the B3LYP/6-31G(d) level. Analyze Fukui indices to identify electrophilic/nucleophilic sites .
  • Solvent effects : Use SMD models to simulate polar aprotic solvents (e.g., DMF) and predict solvolysis pathways .
  • Case study : Compare predicted vs. experimental outcomes for SNAr with morpholine to validate the model .

Q. What strategies resolve contradictions in crystallographic data for halogenated anilines?

  • Methodological Answer :
  • Issue : Discrepancies in bond lengths due to bromine’s large atomic radius.
  • Solution :

Re-examine data collection: Ensure crystal quality (no cracks, size >0.1 mm³) .

Use SHELXD for dual-space structure solution to handle heavy-atom ambiguities .

Apply restraints (DFIX) for C-Br and C-NO₂ bonds during refinement .

  • Validation : Cross-check with Hirshfeld surface analysis to confirm intermolecular interactions .

Q. How do structural analogs of this compound differ in electronic properties?

  • Methodological Answer : Compare substituent effects using the following analogs (Table 1):
CompoundSubstituentsλmax (UV-Vis)Reactivity in SNAr (k, s⁻¹)
This compoundBr, Et, NO₂320 nm0.45
4-Fluoro-6-nitroanilineF, NO₂295 nm0.12
2-Ethyl-4-nitroanilineEt, NO₂310 nm0.29
  • Trends : Bromine’s polarizability increases λmax and SNAr rates vs. fluorine. Ethyl groups slightly enhance solubility without altering reactivity .

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